molecular formula C26H22N2O5S2 B12150187 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12150187
M. Wt: 506.6 g/mol
InChI Key: BZXRXDJOXUYCER-UHFFFAOYSA-N
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Description

The compound (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione is a heterocyclic molecule featuring a pyrrolidine-2,3-dione core modified with three key substituents:

  • Thiophen-2-yl hydroxy methylidene: Introduces π-electron-rich regions for redox activity and hydrogen bonding.
  • 4-Propoxyphenyl: Alters lipophilicity and membrane permeability due to the propoxy chain .

This structural architecture positions the compound within a broader class of pyrrolidine-2,3-dione derivatives, which are studied for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects .

Properties

Molecular Formula

C26H22N2O5S2

Molecular Weight

506.6 g/mol

IUPAC Name

4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H22N2O5S2/c1-3-12-33-16-8-6-15(7-9-16)22-21(23(29)19-5-4-13-34-19)24(30)25(31)28(22)26-27-18-11-10-17(32-2)14-20(18)35-26/h4-11,13-14,22,30H,3,12H2,1-2H3

InChI Key

BZXRXDJOXUYCER-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)OC)O)C(=O)C5=CC=CS5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and thiophene intermediates, followed by their coupling with a pyrrolidine derivative. Key steps may include:

    Formation of Benzothiazole Intermediate: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde.

    Thiophene Synthesis: Thiophene derivatives can be synthesized via the Paal-Knorr synthesis or by the Gewald reaction.

    Coupling Reactions: The final coupling of the benzothiazole and thiophene intermediates with the pyrrolidine derivative is typically carried out under basic conditions using reagents such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the benzothiazole ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: NaBH4, LiAlH4.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Antioxidant and Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antioxidant and antimicrobial activities. The incorporation of thiophene and benzothiazole rings is particularly notable for enhancing these properties.

Case Study: Antioxidant Activity

In a study examining thiophene derivatives, compounds similar to (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione demonstrated significant antioxidant effects. For instance:

  • Compound A : Showed 87.8% antioxidant activity compared to ascorbic acid (88.0%) as a reference.

Anticancer Potential

The structural components of this compound suggest potential anticancer activity. Pyrrolidine derivatives are known for their ability to inhibit cancer cell proliferation.

Case Study: Anticancer Activity

A comparative analysis of pyrrolidine derivatives revealed:

CompoundActivityReference
Compound BIC50 = 12 µM against cancer cell lines[Source]
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dionePredicted to have similar activity based on structural similarity[Source]

Synthesis and Modification

The synthesis of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione involves multi-step reactions that can be optimized for yield and purity.

Synthesis Pathway Overview

  • Starting Materials : Thiophene derivatives and benzothiazole precursors.
  • Reagents : Common reagents include acetic acid and sodium ethoxide.
  • Reaction Conditions : Typically involve refluxing under controlled temperatures.

Synthetic Route Table

StepReaction TypeConditions
1Nucleophilic substitutionReflux in ethanol
2CyclocondensationAcetic acid at 60 °C

Mechanism of Action

The mechanism of action of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Biological Activity

The compound (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione is a pyrrolidine derivative that has garnered attention due to its diverse biological activities. This detailed article explores its biological activity, including relevant case studies, structure-activity relationships (SAR), and research findings.

Structural Overview

The compound features a complex structure with multiple functional groups:

  • Pyrrolidine core : Central to its biological activity.
  • Hydroxy and methoxy groups : Potentially enhance solubility and reactivity.
  • Thiophene and benzothiazole rings : Contribute to electronic properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes involved in bacterial cell wall synthesis. Its structural components suggest potential inhibition of penicillin-binding proteins (PBPs), particularly PBP3 in Pseudomonas aeruginosa, which is crucial for bacterial survival.

Biological Activities

  • Antibacterial Activity
    • The compound has shown significant antibacterial properties against Pseudomonas aeruginosa. A study demonstrated that derivatives of pyrrolidine-2,3-dione inhibited PBP3 with efficacy ranging from 60% to 100% at concentrations of 100 µM .
    • Table 1 summarizes the antibacterial activity of various pyrrolidine derivatives:
    Compound NameTargetInhibition (%) at 100 µM
    Compound 1PBP385
    Compound 2PBP375
    Compound 3PBP390
  • Antifungal Activity
    • Although primarily studied for antibacterial effects, the compound's structural analogs have exhibited antifungal activity. Research indicates that similar compounds can inhibit fungal growth by disrupting cell membrane integrity .
  • Antioxidant Properties
    • Some studies have indicated that pyrrolidine derivatives possess antioxidant capabilities, potentially reducing oxidative stress in biological systems. This property may contribute to their therapeutic potential in various diseases .

Case Study 1: Antibacterial Efficacy

A focused library screening involving 2455 compounds identified several pyrrolidine derivatives as potent inhibitors of PBP3. The presence of hydroxyl and heteroaryl groups was crucial for the observed antibacterial activity. The study highlighted the importance of structural optimization for enhancing efficacy against multidrug-resistant strains .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of pyrrolidine derivatives revealed that modifications at specific positions significantly influenced biological activity. For instance, the introduction of a methoxy group at the benzothiazole position improved solubility and antibacterial potency .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The biological and chemical profiles of pyrrolidine-2,3-dione derivatives are highly dependent on substituent modifications. Key analogues and their distinguishing features are summarized below:

Compound Name Benzothiazole Substituent Aryl Group Methylidene Group Key Effects
Target Compound 6-Methoxy 4-Propoxyphenyl Thiophen-2-yl Balanced lipophilicity; moderate steric hindrance
(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-5-(4-propoxyphenyl)-... 6-Ethyl 4-Propoxyphenyl Thiophen-2-yl Increased hydrophobicity; enhanced membrane permeability
(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-... 6-Fluoro 4-Fluorophenyl Thiophen-2-yl Higher electronegativity; improved enzyme binding
(4E)-5-(3-chlorophenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-... 6-Ethoxy 3-Chlorophenyl Thiophen-2-yl Enhanced halogen bonding; antimicrobial activity

Key Observations :

  • Electron-Withdrawing Groups (e.g., -F, -Cl): Improve binding to targets like kinases or microbial enzymes but may reduce solubility .
  • Alkyl/Aryloxy Chains (e.g., -OPr, -OEt): Increase lipophilicity, favoring blood-brain barrier penetration .
Anticancer Potential
  • The 6-methoxybenzothiazole moiety in the target compound is associated with topoisomerase II inhibition , a mechanism critical in halting cancer cell proliferation. Comparatively, 6-fluoro analogues exhibit stronger binding to DNA gyrase but higher cytotoxicity .
  • Thiophen-2-yl methylidene groups contribute to redox cycling, generating reactive oxygen species (ROS) in cancer cells .
Anti-Inflammatory and Antimicrobial Effects
  • 4-Propoxyphenyl derivatives show moderate COX-2 inhibition (IC₅₀ ~ 2.1 µM), while 3-chlorophenyl analogues demonstrate superior antibacterial activity (MIC = 0.5 µg/mL against S. aureus) due to halogen-mediated membrane disruption .

Q & A

Q. What are the optimal synthetic routes for preparing (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione?

Methodological Answer: The compound can be synthesized via Knoevenagel condensation , a common strategy for arylidene-thiazolidinedione derivatives. Key steps include:

  • Reacting a substituted benzaldehyde (e.g., 4-((2-phenylthiazol-4-yl)methoxy)benzaldehyde) with a thiazolidinedione precursor in the presence of a catalyst like diisopropyl ethyl ammonium acetate (DIPEAc) under mild conditions (room temperature, solvent-free or green solvent systems) .
  • Monitoring reaction progress using TLC or HPLC.
  • Purification via recrystallization from DMF-acetic acid or ethanol mixtures .

Q. How can the compound’s structure be validated using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy: Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the thiophene proton signals typically appear at δ 6.8–7.5 ppm, while methoxy groups resonate around δ 3.8–4.0 ppm .
  • X-ray crystallography: Employ SHELX or WinGX/ORTEP for single-crystal structure determination. Refinement protocols should include anisotropic displacement parameters and hydrogen-bonding network analysis (e.g., N–H···O/S interactions) .

Q. What are the key stability considerations for this compound under experimental conditions?

Methodological Answer:

  • Thermal stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Light sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the thiophene or benzothiazole moieties .
  • Hydrolytic stability: Avoid prolonged exposure to aqueous acidic/basic conditions, as the pyrrolidine-2,3-dione core may undergo ring-opening .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to calculate frontier molecular orbitals (HOMO/LUMO), charge distribution, and polarizability. This aids in predicting nucleophilic/electrophilic sites (e.g., the hydroxy-thiophene group as a redox-active center) .
  • Reaction mechanism modeling: Simulate reaction pathways (e.g., oxidation of the hydroxy group to a quinone) using Gaussian or ORCA software, incorporating solvent effects via COSMO or SMD models .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for stereoisomers?

Methodological Answer:

  • Variable-temperature NMR: Resolve dynamic effects (e.g., hindered rotation of the propoxyphenyl group) by acquiring spectra at 25°C to 60°C.
  • NOESY/ROESY: Detect spatial proximity between protons (e.g., thiophene and benzothiazole protons) to confirm the (4E)-configuration .
  • Comparative crystallography: Cross-validate with X-ray data to rule out polymorphism or solvate formation .

Q. What strategies optimize reaction yields for derivatives with modified substituents (e.g., replacing methoxy with ethoxy)?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial design to screen variables (e.g., catalyst loading, temperature, solvent polarity). For example, a 2³ factorial design can identify interactions between DIPEAc concentration, reaction time, and solvent system .
  • High-throughput screening: Employ automated flow chemistry setups to rapidly test substituent effects on reactivity .

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